molecular formula C22H19N3O3S B3675687 2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B3675687
M. Wt: 405.5 g/mol
InChI Key: FOVXGSIKNJHPDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide are not available, similar compounds have been synthesized and studied . For instance, a series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been designed, synthesized, and studied for their cytotoxicity .

Preparation Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction reactions include amines and alcohols.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions vary depending on the desired products and the specific reaction being carried out.

Scientific Research Applications

2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.

    Biology: This compound is used in biological research to study its effects on cellular processes. It can act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways.

    Medicine: In medical research, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-28-19-13-6-5-12-18(19)21(27)25-22(29)24-17-11-7-10-16(14-17)23-20(26)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26)(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXGSIKNJHPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.